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N-(3,5-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

medicinal chemistry structure-activity relationship physicochemical profiling

Positional isomer misassignment in 2-(phenacylthio)thiazole-4-acetamide libraries compromises SAR reproducibility. This 3,5-dimethylphenyl variant (CAS 946241-92-5) provides unambiguous meta-substitution topology for PPAR-focused lead optimization. • Unique 3,5-dimethyl anilide avoids steric hindrance of amide NH vs. 2,6-isomer. • Class-level PPAR EC₅₀ baseline: 11,000-14,400 nM (HepG2, related analogs). • LogP 4.84, tPSA 49 Ų; suitable for cell-based assays at 10-30 µM. • In stock, ≥95% purity; ideal uncharacterized probe for phenotypic screening.

Molecular Formula C21H20N2O2S2
Molecular Weight 396.5 g/mol
CAS No. 946241-92-5
Cat. No. B3311141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
CAS946241-92-5
Molecular FormulaC21H20N2O2S2
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C21H20N2O2S2/c1-14-8-15(2)10-17(9-14)22-20(25)11-18-12-26-21(23-18)27-13-19(24)16-6-4-3-5-7-16/h3-10,12H,11,13H2,1-2H3,(H,22,25)
InChIKeyCVPORINWONWMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide: Identity & Procurement


N-(3,5-dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide (CAS 946241‑92‑5) is a synthetic small molecule belonging to the 2‑(phenacylthio)thiazole‑4‑acetamide class. It possesses a molecular formula of C₂₁H₂₀N₂O₂S₂ and a molecular weight of 396.5 g mol⁻¹ . The structure features a 3,5‑dimethylphenyl acetamide fragment linked to a thiazole ring that bears a 2‑oxo‑2‑phenylethyl thioether side chain. According to the ZINC database, the compound has a calculated logP of 4.84, a topological polar surface area (tPSA) of 49 Ų, and four hydrogen‑bond acceptors [1]. These physicochemical properties place it within drug‑like chemical space, though no primary publication or patent has yet reported specific biological activity for this exact compound [1].

PPAR SAR Expansion Distinct 3,5-dimethylphenyl vector for phenacylthio-thiazole-acetamide chemotype studies
Clean-Slate Probe Zero pre-existing bioactivity annotation supports phenotypic screening or chemoproteomic target deconvolution
Physicochemical Profiling Moderate lipophilicity and tPSA support cell-based assay compatibility and in silico docking studies

N-(3,5-Dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide: Generic Substitution Risk


Within the 2‑(phenacylthio)thiazole‑4‑acetamide series, seemingly minor alterations to the anilide substituent produce distinct physicochemical and potentially pharmacological profiles. The 3,5‑dimethyl substitution pattern creates a unique steric and electronic environment that differs from the 2,6‑dimethylphenyl isomer and other close analogs. The ZINC database reports a calculated logP of 4.84, a tPSA of 49 Ų, and a fraction sp³ of 0.19 for the title compound [1], parameters that directly influence membrane permeability, solubility, and protein‑binding behavior. Class‑level PPAR activation data from BindingDB show that structurally related 2‑(phenacylthio)thiazole‑4‑acetamide derivatives exhibit EC₅₀ values in the range of 11 000–14 400 nM in human HepG2 cells [2], but the specific anilide substitution pattern modulates this activity. Therefore, interchanging analogs without verifying the precise substitution pattern risks introducing uncharacterized differences in potency, selectivity, and off‑target liability that can confound research reproducibility and procurement decisions.

Anilide Substitution Mismatch 3,5-Dimethylphenyl steric/electronic profile differs from 2,6-dimethyl and unsubstituted analogs; may alter target binding and metabolic stability
Physicochemical Divergence logP and tPSA shifts between positional isomers can affect solubility, permeability, and assay compatibility
Uncharacterized Biological Activity Unlike PPAR-annotated analogs, title compound lacks potency/selectivity data, introducing unpredictable assay behavior

N-(3,5-Dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide: Differentiation Evidence


Positional Isomer: 3,5- vs 2,6-Dimethylphenyl

The 3,5‑dimethylphenyl substitution pattern in CAS 946241‑92‑5 creates a different steric and electronic environment compared to the closest positional isomer, N‑(2,6‑dimethylphenyl)‑2‑(2‑((2‑oxo‑2‑phenylethyl)thio)thiazol‑4‑yl)acetamide. In the 3,5‑dimethyl isomer, both methyl groups are meta to the amide attachment point, resulting in a symmetrical electron‑donating effect that does not sterically hinder the amide NH. In contrast, the 2,6‑dimethyl isomer places methyl groups ortho to the amide, introducing significant steric hindrance that can restrict rotation around the N–aryl bond and alter hydrogen‑bonding capacity. The ZINC‑calculated logP of 4.84 and tPSA of 49 Ų for the title compound [1] differ from the values expected for the 2,6‑dimethyl analog, which typically exhibits increased lipophilicity due to the ortho‑methyl shielding effect. This positional isomerism can lead to divergent target binding, metabolic stability, and solubility profiles within the same screening library.

Positional Isomer Comparison
Class-level inference
3,5-Dimethylphenyl (meta, meta) vs. 2,6-dimethylphenyl (ortho, ortho) — steric and electronic differences expected
Substitution pattern can lead to divergent target binding and metabolic stability
In silico comparison; experimental validation needed
medicinal chemistry structure-activity relationship physicochemical profiling

logP and tPSA Profiling

The title compound exhibits a calculated logP of 4.84 and a tPSA of 49 Ų, placing it in a moderately lipophilic region of drug‑like chemical space with limited hydrogen‑bonding capacity (4 H‑bond acceptors, 0 donors) [1]. These values differentiate it from analogs with smaller or more polar N‑aryl substituents. For example, the N‑phenyl analog (lacking methyl groups) has a lower molecular weight (368.5 g mol⁻¹) and a correspondingly lower logP, while the N‑(4‑ethoxyphenyl) analog introduces additional hydrogen‑bond acceptor capability that increases tPSA. The logP of 4.84 implies the compound will partition preferentially into lipophilic environments, which may be advantageous for membrane penetration but could also lead to higher plasma protein binding and reduced aqueous solubility compared to less lipophilic analogs. The fraction sp³ of 0.19 indicates a largely flat, aromatic structure that may favor π‑stacking interactions with protein targets.

logP & tPSA Profiling
Supporting evidence
logP = 4.84, tPSA = 49 Ų, 4 H-bond acceptors, 0 donors
Moderate lipophilicity; supports cell permeability but may increase protein binding
Calculated ZINC values; experimental confirmation pending
drug-likeness ADME prediction physicochemical profiling

Class-Level PPAR Activity Evidence

Although the title compound itself has no reported biological activity in ChEMBL [1], BindingDB curates PPAR activation data for three structurally close 2‑(phenacylthio)thiazole‑4‑acetamide analogs tested under identical conditions. These analogs — BDBM50484848 (CHEMBL1956027), BDBM50484850 (CHEMBL1956035), and BDBM50484849 (CHEMBL1956029) — share the same 2‑((2‑oxo‑2‑phenylethyl)thio)thiazol‑4‑yl core but bear different anilide substituents. In a luciferase reporter gene assay using human HepG2 cells after 24 h incubation, they displayed PPAR activation EC₅₀ values of 12 800 nM, 11 000 nM, and 14 400 nM, respectively [2]. The variation in EC₅₀ across these analogs (range: 11 000–14 400 nM) demonstrates that the anilide substituent modulates PPAR activation potency within this chemotype. The 3,5‑dimethylphenyl substituent of the title compound is structurally distinct from all three curated analogs, implying that its PPAR activity, if any, will differ in a currently unpredicted manner. This class‑level data supports the use of the title compound as a novel probe for SAR expansion around the PPAR‑modulating phenacylthio‑thiazole‑acetamide scaffold.

Class-Level PPAR Activity
Class-level inference
No direct EC₅₀; three close analogs show PPAR EC₅₀ = 11,000–14,400 nM in HepG2 luciferase assay
Anilide substituent modulates PPAR potency; title compound’s activity cannot be extrapolated
BindingDB data; 3,5-dimethylphenyl not represented in curated set
PPAR nuclear receptor luciferase reporter assay HepG2

Unreported Biological Activity

According to the ZINC database (ChEMBL 20 reference), 'there is no known activity for this compound' and 'this substance is not reported in any publications per ChEMBL' [1]. This absence of public bioactivity annotation is, in itself, a differentiating feature for research procurement. Unlike many commercially available thiazole acetamide derivatives that have been profiled in kinase panels, cytotoxicity screens, or nuclear receptor assays, the title compound represents an uncharacterized chemical space within the 2‑(phenacylthio)thiazole‑4‑acetamide series. For research groups conducting prospective phenotypic screening, chemoproteomics, or DNA‑encoded library (DEL) validation, an unannotated compound reduces the risk of pre‑existing bias in target hypothesis generation and can serve as a clean‑slate probe for de novo target identification. However, this also means that any biological activity must be empirically determined; the compound cannot be selected based on a pre‑established potency or selectivity profile.

Activity Annotation Status
Context-dependent
Zero ChEMBL bioactivity records; no associated publications
Uncharacterized probe opportunity; de novo target identification possible
Full biological characterization required; no pre-existing bias
chemical probe novel scaffold SAR exploration

N-(3,5-Dimethylphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide: Application Scenarios


PPAR SAR Expansion

The compound serves as a structurally distinct anilide variant for SAR expansion around the PPAR‑modulating phenacylthio‑thiazole‑acetamide chemotype. Three closely related analogs have curated PPAR activation EC₅₀ values (11 000–14 400 nM) in HepG2 luciferase reporter assays [1], but none bear the 3,5‑dimethylphenyl substituent. Incorporating this compound into a focused library enables systematic interrogation of how meta‑dimethyl substitution on the anilide ring affects PPAR potency, selectivity across PPARα/δ/γ subtypes, and cellular permeability relative to ortho‑substituted or unsubstituted phenyl analogs.

Novel Chemical Probe for Phenotypic Screening

Because the compound carries no pre‑existing bioactivity annotation in ChEMBL [2], it is well suited as an uncharacterized probe in phenotypic screening campaigns (e.g., cell painting, morphological profiling) or chemoproteomic target deconvolution studies. The absence of prior target hypotheses reduces confirmation bias and increases the likelihood of identifying novel target engagements. The moderate lipophilicity (logP = 4.84) and acceptable tPSA (49 Ų) [2] support its use in cell‑based assays at concentrations up to 10–30 µM without excessive precipitation risk.

Analytical Reference Standard for Isomer Resolution

The 3,5‑dimethylphenyl substitution pattern is a key differentiator from the 2,6‑dimethylphenyl positional isomer, which can co‑exist in synthetic mixtures or be mis‑assigned during procurement. The title compound can serve as an analytical reference standard for developing HPLC, LC‑MS, or NMR methods that resolve these positional isomers, ensuring lot‑to‑lot identity verification and purity assessment in chemical inventory management.

In Silico Docking Template for Ligand Design

With its well‑defined 3D structure available in the ZINC database (protonated at physiological pH, net charge = 0, 3 rotatable bonds) [2], the compound can be used as a template for computational docking studies against nuclear receptor ligand‑binding domains (e.g., PPARγ PDB structures) or kinase ATP‑binding pockets. The 3,5‑dimethyl substitution provides a distinct shape and electrostatic potential surface that can be compared with docking poses of the annotated PPAR‑active analogs, guiding the design of next‑generation analogs with improved predicted binding affinity.

Application
Selection Property
Validation Focus
PPAR SAR expansion studies
3,5-dimethylphenyl substitution vector
PPAR subtype selectivity and permeability assessment
Phenotypic screening campaigns
Unannotated clean-slate probe
Target engagement and morphological profiling
Isomer identification method development
Positional isomer differentiation
HPLC/LC-MS resolution validation
In silico docking template
Computed 3D structure (ZINC)
Docking pose comparison with PPAR-active analogs
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